molecular formula C13H20Cl2N2O2 B2488181 Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride CAS No. 1853217-48-7

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride

Cat. No.: B2488181
CAS No.: 1853217-48-7
M. Wt: 307.22
InChI Key: OBFQZXJWGNSLKZ-UHFFFAOYSA-N
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Description

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2 and a molecular weight of 307.22 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in research and development due to its unique chemical properties and potential therapeutic benefits.

Scientific Research Applications

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying various biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the development of new drugs .

Safety and Hazards

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride has a Chemwatch Hazard Alert Code of 2 . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . If swallowed or in contact with skin, it is advised to seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride typically involves the reaction of piperidine derivatives with picolinic acid esters. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require specific temperatures and pressures to achieve optimal yields.

Industrial Production Methods: In industrial settings, the production of this compound involves bulk manufacturing processes. These processes are designed to ensure high purity and consistency of the final product. The use of advanced synthesis techniques and quality control measures is crucial in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts (such as cobalt, ruthenium, and nickel), oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s efficiency and yield .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions typically yield reduced forms of the compound, while oxidation reactions produce oxidized derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones. These compounds share a common piperidine nucleus but differ in their substituents and overall structure.

List of Similar Compounds:

Properties

IUPAC Name

ethyl 3-piperidin-4-ylpyridine-2-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c1-2-17-13(16)12-11(4-3-7-15-12)10-5-8-14-9-6-10;;/h3-4,7,10,14H,2,5-6,8-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFQZXJWGNSLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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